2-Azido-2-deoxy-D-glucose tetraacetate

Metabolic glycoengineering Erythrocyte labeling Click chemistry

Generic azido-sugars introduce ambiguity in O-GlcNAc labeling-Ac4ManNAz targets sialic acid, while Ac4GalNAz labels mucin-type O-glycans. 2-Azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) is selectively transferred by OGT to nuclear and cytoplasmic proteins, delivering pathway-specific O-GlcNAc modification data with minimal off-target incorporation. • Preferred MCR for O-GlcNAc proteomics: CuAAC detection identified 229 putative O-GlcNAc-modified proteins vs. 188 with SPAAC-a 22% increase in coverage. • Preserves endogenous UDP-HexNAc homeostasis; unlike fluoro-HexNAc analogs that depress nucleotide-sugar pools by up to 80%, this azido-sugar causes substantially smaller perturbations. • Supplied at ≥98% purity (ELSD/HPLC); store at ≤ -10°C; ships ambient worldwide for R&D use.

Molecular Formula C14H19N3O9
Molecular Weight 373.32 g/mol
Cat. No. B046492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-2-deoxy-D-glucose tetraacetate
Synonyms1,3,4,6-tetra-O-acetyl-2-azido-2-deoxyglucopyranose
AcGlcAz
TAAD
Molecular FormulaC14H19N3O9
Molecular Weight373.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
InChIKeyQKGHBQJLEHAMKJ-GNMOMJPPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac4GlcNAz Technical Baseline & Procurement Specs


2-Azido-2-deoxy-D-glucose tetraacetate (CAS 171032-74-9 or 80321-89-7, also known as Ac4GlcNAz or peracetylated N-azidoacetylglucosamine) is a peracetylated azido-modified glucose analog used as a metabolic chemical reporter (MCR) in glycobiology research. The compound features an azido group at the C2 position of the glucopyranose ring, with acetyl protection at the remaining hydroxyl positions to enhance cell membrane permeability and lipophilicity . Upon cellular uptake, intracellular esterases remove the acetyl groups, and the resulting azido-sugar is metabolically incorporated into glycan structures via endogenous glycosylation pathways, enabling subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. Standard procurement specifications include ≥98% purity (ELSD determination), molecular formula C14H19N3O9, molecular weight 373.32 g/mol, and storage at ≤ -10°C to maintain stability .

Why Ac4GlcNAz Cannot Replace Analog Azido-Sugars


Despite belonging to the same class of peracetylated azido-monosaccharides, 2-azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) exhibits distinct metabolic processing and labeling selectivity that precludes simple substitution with analogs such as Ac4ManNAz or Ac4GalNAz. Within the cellular environment, each azido-sugar undergoes divergent metabolic conversion: Ac4GlcNAz is primarily incorporated into O-GlcNAc-modified nuclear and cytoplasmic proteins, whereas Ac4ManNAz is predominantly converted to azido-sialic acid (SiaNAz) and incorporated into sialylated glycoconjugates [1]. Furthermore, cross-epimerization via endogenous enzymes such as UDP-galactose-4-epimerase (GALE) results in unintended labeling of alternative glycosylation pathways for certain analogs, complicating the interpretation of metabolic labeling experiments [2]. Therefore, the selection of a specific azido-sugar is not a matter of vendor preference but a critical experimental design decision with quantifiable consequences for labeling efficiency and pathway selectivity.

Ac4GlcNAz: Quantitative Evidence vs. Azido-Sugar Analogs


Azido-Sugar Labeling Efficiency in Erythroleukemia Cells

In a direct comparative study of three peracetylated azido-monosaccharides for metabolic labeling of murine erythroleukemia (MEL) cells, tetraacetyl-N-azidoacetylmannosamine (AAM, the mannosamine-based analog) demonstrated the most efficient labeling performance compared to tetraacetyl-N-azidoacetylgalactosamine (AAGal) and tetraacetyl-N-azidoacetylglucosamine (AAGlu, i.e., 2-azido-2-deoxy-D-glucose tetraacetate) [1]. The study screened labeling kinetics and concluded that AAM showed the best labeling performance for this cell type; however, the glucosamine-based AAGlu exhibited distinct labeling characteristics that make it the preferred choice for O-GlcNAc-specific labeling applications rather than broad-spectrum glycan labeling [2].

Metabolic glycoengineering Erythrocyte labeling Click chemistry Flow cytometry

Nucleotide-Sugar Pool Perturbation: Azido vs. Fluoro Analogs

A systematic LC-MS/MS-based study evaluating the impact of modified monosaccharides on cellular nucleotide-sugar levels in HL60 promyeloid leukocytes demonstrated that azido-sugars (including ManNAz, GalNAz, and GlcNAz) produced relatively minor effects on nucleotide-sugar pools compared to fluorinated HexNAc analogs [1]. The fluoro-HexNAc compounds depressed UDP-HexNAc levels by up to 80%, whereas the azido entities caused substantially smaller perturbations [1]. All tested compounds altered baseline nucleotide-sugar levels, but the magnitude of disruption was most pronounced for fluoro-modified analogs, establishing azido-sugars as the gentler metabolic reporters for applications requiring minimal disruption of endogenous glycosylation machinery [1].

Nucleotide-sugar metabolism Glycosylation robustness LC-MS/MS quantification Metabolic perturbation

OGT-Mediated O-GlcNAc vs. Sialic Acid Labeling

2-Azido-2-deoxy-D-glucose tetraacetate (AcGlcAz) is specifically transferred by O-GlcNAc transferase (OGT) from UDP-GlcAz to nuclear and cytoplasmic proteins, enabling selective labeling of O-GlcNAc-modified proteins [1]. This contrasts with Ac4ManNAz, which is predominantly converted to azido-sialic acid (SiaNAz) and incorporated into sialylated glycoconjugates on the cell surface [2]. The OGT-mediated labeling by AcGlcAz is OGT-dependent and reversible within cells, with an unidentified cellular enzyme capable of cleaving O-GlcAz modifications [1]. Additionally, OGT transfers 2-azido-2-deoxy-D-glucose in vitro from UDP-GlcAz to proteins, confirming direct enzymatic utilization [1].

O-GlcNAc transferase Protein glycosylation Metabolic chemical reporter Bioorthogonal chemistry

CuAAC vs. SPAAC Detection in O-GlcNAc Proteomics

In a comparative proteomics study using peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) as the bioorthogonal chemical handle in A549 cells, CuAAC with Biotin-Diazo-Alkyne identified 229 putative O-GlcNAc-modified proteins compared to 188 proteins identified using SPAAC with Biotin-DIBO-Alkyne [1]. Database validation against dbOGAP confirmed 74 proteins from CuAAC conjugates and 46 proteins from SPAAC conjugates as verified O-GlcNAc-modified proteins [1]. The study concluded that CuAAC represents a more powerful method for proteomics with higher protein identification and better accuracy compared to SPAAC [1].

O-GlcNAc proteomics CuAAC SPAAC Mass spectrometry Protein identification

Optimal Application Scenarios for Ac4GlcNAz


O-GlcNAc Proteomics and Protein Modification

Based on evidence that 2-azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) is specifically transferred by O-GlcNAc transferase (OGT) to nuclear and cytoplasmic proteins [1], this compound is the preferred metabolic chemical reporter for O-GlcNAc proteomics workflows. Researchers investigating O-GlcNAcylation should select Ac4GlcNAz over Ac4ManNAz (which labels sialic acid) or Ac4GalNAz (which labels mucin-type O-glycans) [2]. For maximal proteomics coverage, CuAAC detection with Biotin-Diazo-Alkyne is recommended over SPAAC, as it identified 229 putative O-GlcNAc-modified proteins compared to 188 with SPAAC, representing a 22% increase in protein identifications [3].

Erythrocyte Glycoengineering for Drug Delivery

Evidence from comparative azido-sugar screening demonstrates that while tetraacetyl-N-azidoacetylmannosamine (AAM) shows the highest labeling efficiency for erythrocyte metabolic glycoengineering, 2-azido-2-deoxy-D-glucose tetraacetate (AAGlu) offers distinct labeling characteristics for O-GlcNAc-specific erythrocyte modifications [4]. For applications requiring conjugation of therapeutic agents (DBCO-insulin, DBCO-doxorubicin) or imaging probes (DBCO-Cy5) to circulating red blood cells via click chemistry, AAM is recommended based on superior labeling kinetics; however, researchers should consider AAGlu when O-GlcNAc-specific RBC surface modification is required [4].

Minimal-Perturbation Glycosylation Studies

For experiments requiring metabolic labeling while preserving endogenous nucleotide-sugar homeostasis, azido-sugars including 2-azido-2-deoxy-D-glucose tetraacetate are preferable to fluoro-modified monosaccharide analogs. LC-MS/MS quantification in HL60 cells demonstrated that fluoro-HexNAc compounds depressed UDP-HexNAc levels by up to 80%, whereas azido-sugars caused substantially smaller perturbations [5]. This makes Ac4GlcNAz the appropriate choice for studies where minimal disruption of glycosylation machinery is critical for experimental validity [5].

Tumor Glucose Metabolism Imaging via Pre-Targeting

In nuclear medicine applications, 2-azido-2-deoxy-D-glucose (GlucN3) has been validated as a glucose analog for pre-targeting strategy based on strain-promoted [3+2] azide-alkyne cycloaddition (SPAAC). Biodistribution experiments in mice bearing S180 tumors demonstrated relatively high tumor/blood ratio (up to 2.95) and tumor/muscle ratio (up to 6.37), with both ratios decreasing significantly in glucose blocking experiments, confirming that GlucN3 behaves similarly to glucose and that in vivo SPAAC reactions occur effectively [6]. This supports the compound's utility for glucose metabolism imaging in tumor diagnosis as an alternative to 18F-FDG with 99mTc labeling capabilities [6].

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